![molecular formula C11H18N2O B13168552 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclopropylmethyl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and regioselectivity. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared to other bicyclic compounds, such as:
9-Oxabicyclo[4.2.1]nonan-2-one: This compound has a similar bicyclic structure but contains an oxygen atom in the ring, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane derivatives: These compounds have a different ring size and structure, resulting in distinct chemical and biological properties The uniqueness of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[42
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C11H18N2O/c14-11-5-9-3-4-10(6-12-11)13(9)7-8-1-2-8/h8-10H,1-7H2,(H,12,14) |
Clé InChI |
RRKKJOBZWCDEPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C3CCC2CNC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




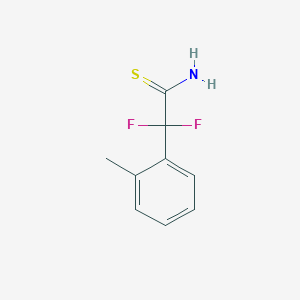

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
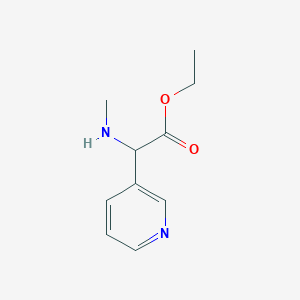
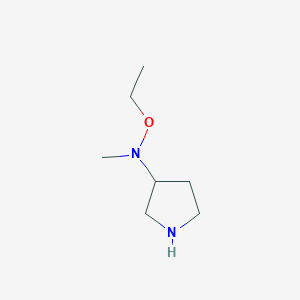
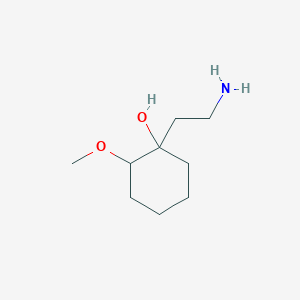



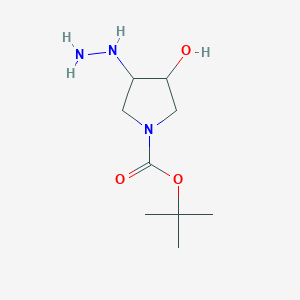
![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
